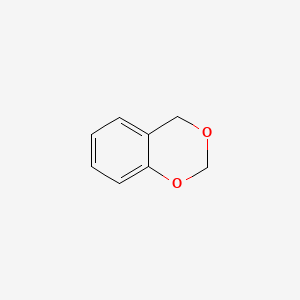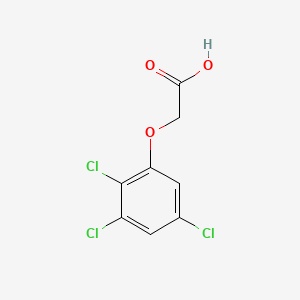
(+-)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate is a complex organic compound that features a piperidine ring substituted with benzoyl and p-methoxybenzoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate typically involves multiple steps. One common approach is the protection of hydroxyl groups using p-methoxybenzyl (PMB) groups, which can be deprotected under mildly oxidizing conditions using dichlorodicyanobenzoquinone (DDQ) or strongly acidic conditions . The Williamson ether synthesis mechanism is often employed for the protection step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The PMB group can be oxidized using DDQ, leading to the formation of p-methoxybenzaldehyde.
Reduction: Reduction reactions can be performed using reagents like DIBAL to obtain mono-protected diols.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: DDQ is commonly used for the oxidation of PMB groups.
Reducing Agents: DIBAL is used for the reduction of benzylidene acetals.
Acidic Conditions: Strong acids can be used for deprotection and substitution reactions.
Major Products
The major products formed from these reactions include deprotected compounds, p-methoxybenzaldehyde, and mono-protected diols .
Scientific Research Applications
(±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of hydroxyl groups.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate involves its interaction with molecular targets through its functional groups. The PMB group can stabilize intermediates during chemical reactions, reducing the electrophilicity of neighboring groups and facilitating subsequent transformations . The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which modify its structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzyl Ethers: Similar in their use as protecting groups for hydroxyl compounds.
Dimethoxybenzyl (DMB) Groups: Can be deprotected under milder conditions than PMB.
Tetrahydropyranyl (THP) Ethers: Used for the protection of hydroxyl groups and removed under acidic conditions.
Uniqueness
(±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. The presence of both benzoyl and p-methoxybenzoyloxy groups allows for versatile chemical transformations and applications in various fields of research.
Properties
CAS No. |
33422-54-7 |
|---|---|
Molecular Formula |
C21H24ClNO4 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(3-benzoyl-1-methylpiperidin-3-yl) 4-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C21H23NO4.ClH/c1-22-14-6-13-21(15-22,19(23)16-7-4-3-5-8-16)26-20(24)17-9-11-18(25-2)12-10-17;/h3-5,7-12H,6,13-15H2,1-2H3;1H |
InChI Key |
KXCUVPCCUJWKHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



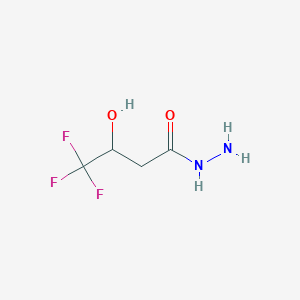
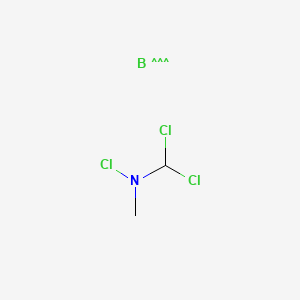
![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)
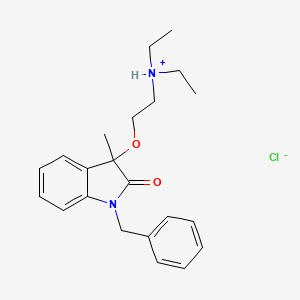
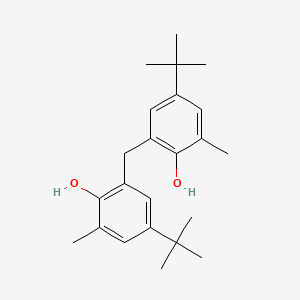

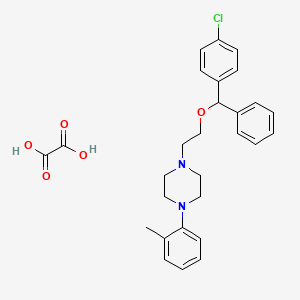
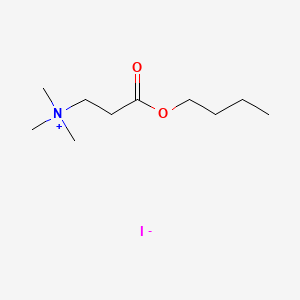

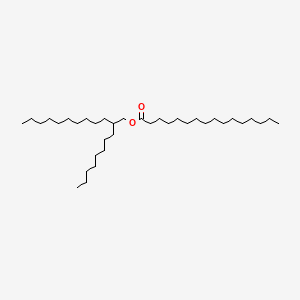
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
